Ethyl 7-fluoroindoline-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12FNO2 |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
ethyl 7-fluoro-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H12FNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-5,9,13H,2,6H2,1H3 |
InChI Key |
LIWOGGVRGLFUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(N1)C(=CC=C2)F |
Origin of Product |
United States |
Systematic Nomenclature and Advanced Stereochemical Considerations of Ethyl 7 Fluoroindoline 2 Carboxylate
IUPAC Nomenclatural Principles Applied to the Indoline-2-carboxylate Framework
The systematic name for Ethyl 7-fluoroindoline-2-carboxylate is derived following the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The core of the molecule is the indoline (B122111) heterocycle, which is a bicyclic structure formed by the fusion of a benzene (B151609) ring and a pyrrolidine (B122466) ring. The numbering of the indoline ring system commences from the nitrogen atom as position 1 and proceeds around the pyrrolidine ring to the carbon atom shared by both rings, and then continues around the benzene ring.
The substituent groups are named and numbered as follows:
A fluorine atom is attached to the 7th carbon of the benzene portion of the indoline ring, designated as "7-fluoro".
An ethyl carboxylate group is attached to the 2nd carbon of the pyrrolidine ring. This is named as an ester of indoline-2-carboxylic acid, hence "ethyl indoline-2-carboxylate".
Combining these components according to IUPAC syntax results in the systematic name: This compound .
| Component | Nomenclature | Position |
| Parent Heterocycle | Indoline | - |
| Substituent | Fluoro | 7 |
| Substituent | Ethyl carboxylate | 2 |
Stereochemical Descriptors for Chiral Centers within the Indoline Ring
The carbon atom at the 2-position (C2) of the indoline ring in this compound is a stereocenter, as it is bonded to four different groups: the nitrogen atom (N1), a hydrogen atom, the ethyl carboxylate group, and the C3 carbon of the ring. Consequently, this molecule can exist as a pair of enantiomers.
The absolute configuration of this chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an (R) or (S) descriptor. The priority of the substituents attached to the C2 carbon is determined by their atomic number.
Assuming a standard representation, the priorities would be assigned as follows:
Nitrogen (N1)
The ethyl carboxylate group (-COOEt)
The C3 carbon of the ring
Hydrogen (H)
The spatial arrangement of these groups determines whether the configuration is (R) or (S). Without specific experimental data, it is understood that a synthesis of this compound would typically yield a racemic mixture containing equal amounts of the (R)- and (S)-enantiomers.
| Stereocenter | Substituents | Configuration |
| C2 | -NH-, -CH2-, -COOEt, -H | (R) or (S) |
Conformational Analysis and Preferred Geometries of this compound
The five-membered pyrrolidine ring of the indoline framework is not planar and adopts a puckered conformation to alleviate torsional strain. The two primary puckered conformations for a five-membered ring are the "envelope" (or "endo/exo") and "twist" conformations. In the case of substituted indolines, the envelope conformation is often favored, where one atom is out of the plane of the other four.
The puckering of the pyrrolidine ring can be described by which atom is out of the plane and in which direction (endo or exo relative to the benzene ring). The conformational preference is influenced by the steric and electronic effects of the substituents. For this compound, the bulky ethyl carboxylate group at the C2 position will play a significant role in determining the most stable conformation. To minimize steric hindrance, this group will preferentially occupy a pseudo-equatorial position.
The orientation of the ethyl carboxylate group itself is also subject to rotational isomerism, with the most stable conformer likely having the carbonyl group oriented to minimize steric clashes with the adjacent parts of the indoline ring.
Theoretical Aspects of Fluorine's Influence on Indoline Ring Conformation
The presence of a fluorine atom at the 7-position of the benzene ring introduces significant electronic effects that can influence the conformation of the indoline ring. Fluorine is the most electronegative element, and its substitution on the aromatic ring can alter the electron distribution and bond lengths within the bicyclic system.
The specific influence of the 7-fluoro substituent on the conformational preference of the indoline ring in this compound would require detailed computational modeling or experimental studies, such as NMR spectroscopy or X-ray crystallography, to precisely determine the favored geometry and the energetic barriers between different conformations.
Comprehensive Synthetic Methodologies for Ethyl 7 Fluoroindoline 2 Carboxylate and Its Precursors
Strategies for Indoline (B122111) Ring Formation and Functionalization
The construction of the indoline scaffold is a critical step in the synthesis of ethyl 7-fluoroindoline-2-carboxylate. Various strategies have been developed to achieve this, ranging from transition-metal-catalyzed reactions to classical cyclization methods.
Palladium-Catalyzed C-N Cross-Coupling Cyclization Approaches
Palladium-catalyzed intramolecular C-N bond formation, particularly the Heck reaction, represents a powerful and widely utilized method for the synthesis of indolines. wikipedia.orgorganicreactions.orgchim.itprinceton.eduthieme-connect.de This approach typically involves the cyclization of a suitably substituted N-aryl alkene. For the synthesis of a 7-fluoroindoline (B1367875) derivative, a plausible precursor would be an N-acylated 2-bromo-3-fluoroaniline (B56032) derivative bearing an acrylic ester moiety.
The general mechanism of the intramolecular Heck reaction begins with the oxidative addition of the aryl halide to a palladium(0) complex. thieme-connect.de This is followed by migratory insertion of the alkene into the newly formed palladium-carbon bond, leading to a five-membered ring intermediate. Subsequent β-hydride elimination regenerates the palladium(0) catalyst and yields the indoline product. The choice of ligands, bases, and reaction conditions is crucial for achieving high yields and selectivity. While specific examples for this compound are not extensively detailed in publicly available literature, the general applicability of this method is well-established for a wide range of substituted indolines.
A related palladium-catalyzed approach involves the direct annulation of chloroanilines with ketones, which can be adapted for the synthesis of functionalized indoles and, by extension, indolines. organic-chemistry.org This method offers the advantage of using more readily available starting materials.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Key Features |
| Intramolecular Heck Reaction | Pd(OAc)₂ or other Pd(0) sources | Phosphine (B1218219) ligands (e.g., PPh₃, BINAP) | Amines (e.g., Et₃N) or inorganic bases (e.g., K₂CO₃) | DMF, MeCN, Toluene | High functional group tolerance; can create tertiary and quaternary stereocenters. wikipedia.orgorganicreactions.orgchim.itprinceton.eduthieme-connect.de |
| Direct Annulation | [Pd(tBu₃P)₂] | tBu₃P | K₃PO₄ | DMA | Utilizes readily available chloroanilines. organic-chemistry.org |
Electrophilic and Nucleophilic Cyclization Pathways
Electrophilic cyclization of N-alkenyl or N-alkynyl anilines provides another important route to the indoline core. nih.govresearchgate.netnih.gov In the context of synthesizing a 7-fluoroindoline, a 2-fluoroaniline (B146934) derivative bearing an appropriate unsaturated side chain would be the key starting material. The cyclization can be initiated by various electrophiles, such as halogens (I₂, Br₂) or mercury salts. The reaction proceeds through the formation of a cyclic intermediate, followed by the capture of a nucleophile.
For instance, the reaction of an N-(2-alkynyl)aniline with an electrophile like iodine monochloride (ICl) can lead to a 6-endo-dig cyclization, forming a halogenated quinoline. nih.govresearchgate.netnih.gov While this leads to a different heterocyclic system, similar principles can be applied to the synthesis of indolines from N-alkenyl anilines. The regioselectivity of the cyclization is a key consideration and is influenced by the nature of the substituents on both the aromatic ring and the unsaturated side chain.
Nucleophilic cyclization pathways are also viable. For example, the reaction of a 2-amino-3-(alkynyl)pyridine with a strong base can induce C-N cyclization to form a 7-azaindole (B17877) derivative. organic-chemistry.org This strategy could potentially be adapted for the synthesis of 7-fluoroindolines from analogous 2-fluoroaniline precursors.
| Cyclization Type | Initiator/Reagent | Substrate | Key Features |
| Electrophilic | I₂, Br₂, ICl, Hg(OTf)₂ | N-alkenyl/alkynyl anilines | Mild reaction conditions; introduces functionality at the 3-position. nih.govresearchgate.netnih.gov |
| Nucleophilic | Strong base (e.g., KOtBu) | 2-amino-3-(alkynyl)pyridines (analogous) | Can be highly efficient; may require specific catalysts like crown ethers. organic-chemistry.org |
Directed ortho-Metalation and Related Methodologies for Substituted Anilines
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. unblog.frwikipedia.orgbaranlab.orguwindsor.canih.gov In this approach, a directing metalation group (DMG) on the aniline (B41778) nitrogen, such as a pivaloyl or Boc group, directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile to introduce a desired substituent.
For the synthesis of a 7-fluoroindoline precursor, one could envision starting with N-protected 2-fluoroaniline. The fluorine atom itself can act as a directing group, but its influence might be modulated by the N-protecting group. After ortho-lithiation, the introduction of a two-carbon unit that can be subsequently cyclized would be a potential route to the indoline ring. While direct application to this compound is not explicitly documented, the principles of DoM are highly relevant for the synthesis of the required substituted aniline precursors. For example, DoM has been successfully used for the C-7 acylation of indolines. nih.gov
| Directing Group | Base | Electrophile | Key Features |
| -CONEt₂, -OCONEt₂, -NHBoc | n-BuLi, s-BuLi, t-BuLi | Various (e.g., CO₂, DMF, alkyl halides) | High regioselectivity for ortho-functionalization. unblog.frwikipedia.orgbaranlab.orguwindsor.canih.gov |
Photochemical and Electrochemical Synthetic Routes to Fluoroindolines
Photochemical and electrochemical methods offer alternative, often milder, conditions for the synthesis of indolines. nih.govmdpi.comscispace.comresearchgate.netfigshare.com Photocatalyzed reactions, in particular, have gained prominence for their ability to generate radical intermediates under green and metal-free conditions. For instance, a photocatalyzed remote alkyl radical generation and cyclization has been reported for the preparation of substituted indolines. nih.govscispace.comfigshare.com This method demonstrates good functional group tolerance, which is advantageous for complex molecule synthesis.
Photoinduced dearomative nucleophilic addition to N-Boc indoles, mediated by organic photoredox catalysts, can furnish 2-substituted indolines. mdpi.comresearchgate.net While this method starts from an indole (B1671886), it highlights the potential of photochemical strategies in functionalizing the five-membered ring of the indoline system.
Electrochemical methods, such as intramolecular C(sp²)-H amination, can also be employed for the synthesis of indolines and indoles from 2-vinyl anilines. These methods often proceed under metal-free conditions and can be tuned to favor either the indoline or indole product.
| Methodology | Key Features | Potential Application |
| Photocatalyzed Radical Cyclization | Metal-free, green conditions; high functional group tolerance. nih.govscispace.comfigshare.com | Synthesis of the indoline core from unsaturated anilines. |
| Photoinduced Nucleophilic Addition | Dearomatization of indoles to form 2-substituted indolines. mdpi.comresearchgate.net | Functionalization of a pre-formed indoline or indole precursor. |
| Electrochemical C-H Amination | Metal-free; switchable between indoline and indole synthesis. | Cyclization of 2-vinyl aniline derivatives. |
Introduction of the Fluorine Atom and Ester Group
The introduction of the fluorine atom and the ethyl ester group can be achieved at various stages of the synthesis, either by using appropriately functionalized starting materials or through late-stage functionalization.
Late-Stage Fluorination Techniques on Indoline Precursors
Late-stage fluorination is an increasingly important strategy in medicinal chemistry, as it allows for the introduction of fluorine into a complex molecule at a late step in the synthetic sequence. nih.gov This can be advantageous for rapidly generating analogues for structure-activity relationship studies.
Electrophilic fluorinating reagents, such as Selectfluor®, are commonly used for this purpose. researchgate.net The fluorination of an indolin-2-one (oxindole) with Selectfluor can lead to the corresponding 3-fluorooxindole. researchgate.net While this functionalizes the 3-position, similar principles could be explored for the fluorination of the aromatic ring of an indoline precursor, although regioselectivity would be a key challenge. Palladium-catalyzed C-H fluorination is another emerging technique that could potentially be applied.
| Reagent | Substrate Type | Position of Fluorination | Key Features |
| Selectfluor® | Indolin-2-ones | 3-position | Electrophilic fluorination. researchgate.net |
| Silver-catalyzed fluorination | Aryl stannanes | Position of the stannane | High functional group tolerance. nih.gov |
| Palladium-catalyzed C-H fluorination | Arenes | C-H bond | Direct C-H functionalization. |
The ethyl ester group is typically introduced early in the synthesis, for example, by using ethyl pyruvate (B1213749) in a Fischer indole synthesis-type reaction to form an indole-2-carboxylate (B1230498), which can then be reduced to the indoline. orgsyn.orgnih.govgoogleapis.comresearchgate.net Alternatively, the carboxylate can be introduced via a directed ortho-metalation of an N-protected indoline followed by quenching with an ethyl chloroformate or a related electrophile.
Synthesis from Pre-fluorinated Aromatic Building Blocks
A primary strategy for synthesizing this compound involves the use of aromatic starting materials that already contain the fluorine atom at the required position. This approach ensures regiochemical control and avoids potentially harsh or low-yielding late-stage fluorination reactions. A common pathway begins with the synthesis of the corresponding indole, ethyl 7-fluoroindole-2-carboxylate, which is subsequently reduced to the target indoline.
One established method for creating 7-haloindole structures utilizes a nitrene insertion reaction. mdpi.com This can be adapted for the 7-fluoro analogue, likely starting from a pre-fluorinated aldehyde such as 2,3-difluorobenzaldehyde. The aldehyde would first be condensed with ethyl azidoacetate. The resulting vinyl azide (B81097) can then undergo thermolysis in a high-boiling solvent like chlorobenzene, which promotes an intramolecular cyclization via a nitrene intermediate to form the ethyl 7-fluoroindole-2-carboxylate ring system. mdpi.com
The final step is the reduction of the indole ring to the indoline. Catalytic hydrogenation is a standard and effective method for this transformation. libretexts.org The ethyl 7-fluoroindole-2-carboxylate precursor would be hydrogenated using a metal catalyst, such as palladium on carbon (Pd/C) or platinum, under a hydrogen atmosphere. mdpi.comlibretexts.org The presence of the fluorine atom is generally well-tolerated under these conditions, leading to the selective reduction of the pyrrole (B145914) double bond to yield this compound.
Table 1: Representative Reaction Scheme for Synthesis via Pre-fluorinated Building Block This table outlines a plausible, generalized pathway based on known methodologies for similar haloindoles.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |
|---|---|---|---|---|
| 1 | 2,3-Difluorobenzaldehyde | Ethyl azidoacetate, Base (e.g., NaOEt) | Ethyl 2-azido-3-(2,3-difluorophenyl)acrylate | Knoevenagel condensation |
| 2 | Ethyl 2-azido-3-(2,3-difluorophenyl)acrylate | Thermolysis (e.g., reflux in Chlorobenzene) | Ethyl 7-fluoroindole-2-carboxylate | Intramolecular nitrene C-H insertion/cyclization |
| 3 | Ethyl 7-fluoroindole-2-carboxylate | H₂, Catalyst (e.g., Pd/C), Solvent (e.g., Ethanol) | This compound | Catalytic hydrogenation |
Esterification Strategies for the Carboxylic Acid Moiety
The ethyl ester functional group is a crucial component of the target molecule. Its formation is typically achieved by esterifying the corresponding carboxylic acid, 7-fluoroindoline-2-carboxylic acid. Several well-established methods are available for this transformation.
The most common and direct method is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, a large excess of ethanol is typically used as the solvent. masterorganicchemistry.com The water produced as a byproduct can also be removed to shift the equilibrium. masterorganicchemistry.com
Alternative esterification protocols can provide milder conditions or faster reaction times. One such method involves converting the carboxylic acid to a more reactive acyl chloride intermediate by treating it with thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting 7-fluoroindoline-2-carbonyl chloride can then be reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), to afford the final ethyl ester with high yield.
Coupling agents commonly used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC), can also facilitate the direct esterification of the carboxylic acid with ethanol under mild conditions.
Table 2: Comparison of Esterification Methods for 7-Fluoroindoline-2-carboxylic Acid
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier Esterification | Ethanol, H₂SO₄ (catalyst) | Reflux | Inexpensive reagents, simple procedure. masterorganicchemistry.comchemguide.co.uk | Reversible reaction, requires excess alcohol, harsh acidic conditions. masterorganicchemistry.com |
Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives
The C2 position of the indoline ring is a stereocenter, meaning this compound can exist as a pair of enantiomers. Accessing these enantiomers in pure form is critical for pharmaceutical applications and requires specialized asymmetric synthesis techniques.
Asymmetric Catalysis in Indoline Synthesis
Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. For the synthesis of chiral indolines, the most relevant strategy is the asymmetric hydrogenation of the corresponding indole precursor, ethyl 7-fluoroindole-2-carboxylate. This approach uses a chiral catalyst, typically a transition metal complexed with a chiral ligand, to control the facial selectivity of hydrogen addition to the C2=C3 double bond of the indole.
Various catalytic systems have been developed for the asymmetric hydrogenation of substituted indoles, achieving high enantiomeric excesses (ee). rsc.org Ruthenium, rhodium, and palladium complexes paired with chiral phosphine ligands (e.g., BINAP derivatives) or chiral diamine ligands are effective for this transformation. ccspublishing.org.cnmdpi.com A strong Brønsted acid is often used as a co-catalyst to activate the indole substrate towards hydrogenation. ccspublishing.org.cn While specific studies on 7-fluoro-substituted indole-2-carboxylates are not widely reported, these established methods for other indole derivatives provide a strong foundation for developing a highly enantioselective synthesis of the target molecule.
Another emerging strategy is the asymmetric borylative dearomatization of indole-2-carboxylates using a chiral copper(I) catalyst, which, after protonation, yields a chiral indoline derivative with high enantioselectivity. ccspublishing.org.cn
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are recoverable chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
In the context of indoline synthesis, a chiral auxiliary could be attached to the nitrogen atom of an indole precursor. Subsequent diastereoselective reduction of the indole ring, controlled by the stereochemistry of the auxiliary, would generate a chiral indoline. For instance, (S)-indoline itself has been employed as a chiral auxiliary to direct asymmetric reactions. nih.gov This general principle could be adapted, although it represents a less direct route compared to asymmetric catalysis for this specific target. A more common application involves using chiral auxiliaries, such as Evans oxazolidinones, attached to the C2-carboxyl group to direct reactions at the C3 position, which is not directly applicable to forming the C2 stereocenter itself.
Enzyme-Catalyzed Biotransformations
Biocatalysis offers a green and highly selective alternative for synthesizing chiral molecules. Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. For the synthesis of chiral indolines, two promising enzymatic approaches have been developed.
One approach utilizes imine reductases (IREDs) . An IRED discovered in Paenibacillus lactis has been shown to asymmetrically reduce 3H-indoles (indole tautomers) to produce chiral indolines with excellent yields and enantiopurities (up to >99% ee). capes.gov.br This method could be applied to an appropriate tautomer of the ethyl 7-fluoroindole-2-carboxylate precursor.
A second, cutting-edge approach involves directed evolution of enzymes for new-to-nature reactions. Researchers have engineered variants of cytochrome P450 enzymes (specifically P411) to catalyze the intramolecular C(sp³)–H amination of aryl azide precursors. This reaction directly constructs the chiral indoline ring with good yield and high enantioselectivity. acs.orgresearchgate.net By starting with a suitably designed 2-azidoethyl-substituted fluorinated benzene (B151609) derivative, this biocatalytic method could provide a direct and efficient route to enantiopure this compound.
Process Intensification and Scalability Considerations for this compound Production
Transitioning the synthesis of this compound from laboratory-scale to industrial production requires careful consideration of process safety, efficiency, and cost-effectiveness. Process intensification, which aims to develop smaller, safer, and more efficient manufacturing processes, is key. pharmasalmanac.com
Continuous flow chemistry is a primary tool for process intensification in the synthesis of heterocyclic compounds. frontiersin.orgunito.it Conducting reactions in continuous flow reactors instead of large batch reactors offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety by minimizing the volume of hazardous reagents or intermediates present at any given time. pharmasalmanac.com For the synthesis of this compound, steps such as the nitrene insertion (which can be highly exothermic) or the catalytic hydrogenation could be made significantly safer and more reproducible in a flow system. researchgate.net
For the esterification step, reactive distillation presents a scalable and efficient option. In this process, the reaction and separation occur simultaneously in a single unit. google.com For the Fischer esterification of 7-fluoroindoline-2-carboxylic acid with ethanol, the water byproduct and the ethyl ester can be continuously removed from the reaction zone, driving the equilibrium toward the product and potentially leading to very high conversion rates. google.com
The choice of synthetic route also impacts scalability. A convergent synthesis, where different fragments of the molecule are prepared separately and then combined, is often more efficient for large-scale production than a long, linear sequence. The development of a robust, scalable protocol for polysubstituted indoles demonstrates that such complex heterocyclic structures can be produced efficiently in large quantities. researchgate.net Similar principles would apply to the optimization of the this compound synthesis, focusing on minimizing steps, using stable and readily available starting materials, and designing purification procedures that avoid costly techniques like column chromatography where possible.
Flow Chemistry Approaches
Continuous flow chemistry offers significant advantages for the synthesis of indoline derivatives by providing precise control over reaction parameters, improving heat and mass transfer, and enabling safer handling of hazardous reagents. While a specific flow chemistry setup for the direct synthesis of this compound is not extensively detailed in the literature, the principles can be applied to its multi-step synthesis, particularly the critical hydrogenation step.
A key advantage of flow chemistry is the ability to perform multi-step reactions in a continuous sequence, minimizing intermediate workup and purification. For the synthesis of indoline derivatives, a two-step flow process involving reductive cyclization followed by N-alkylation has been successfully devised. In a relevant example, the synthesis of ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate was achieved in a one-step heterogeneous catalytic hydrogenation from ethyl 4-(2-nitrophenyl)-3-oxobutanoate, completely avoiding the isolation of the intermediate indole. researchgate.net This was accomplished using an H-cube® flow reactor with a palladium on carbon (Pd/C) catalyst. mdpi.com This approach highlights the potential for a streamlined synthesis of this compound from a suitable fluorinated precursor.
The Fischer indole synthesis, a common method for preparing the indole scaffold, has also been adapted to flow conditions. rsc.org High temperatures and pressures can be safely achieved in microreactors, significantly reducing reaction times and improving yields. For instance, a flow protocol for the Fischer indole synthesis of 7-ethyltryptophol was developed, demonstrating the feasibility of this method for producing functionalized indoles that can serve as precursors to indolines.
The hydrogenation of the indole ring to an indoline is particularly well-suited for flow chemistry. Heterogeneous catalytic hydrogenation can be performed in packed-bed reactors, where the substrate solution is passed through a heated column containing the catalyst. This setup allows for efficient catalyst-substrate contact and easy separation of the product from the catalyst. For the hydrogenation of indoles, catalysts such as platinum on carbon (Pt/C) activated by an acid like p-toluenesulfonic acid in water have been shown to be effective. nih.gov The precise control of hydrogen pressure, temperature, and residence time in a flow system can be optimized to achieve high selectivity and prevent over-reduction to octahydroindoles. nih.gov
Table 1: Comparison of Batch vs. Flow Synthesis for Indole Derivatives
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Temperature Control | Less precise, potential for hotspots | Precise and uniform |
| Pressure Handling | Limited by vessel design | Higher pressures achievable safely |
| Safety | Handling of large volumes of hazardous materials | Smaller reaction volumes, enhanced safety |
| Scalability | Often requires re-optimization | Linear scalability by running longer or in parallel |
| Product Purity | May require extensive purification | Often higher purity due to better control |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity in the synthesis of heterocyclic compounds, including indoles and their derivatives. nih.gov The application of microwave irradiation to the synthesis of fluorinated indoles is particularly advantageous, as these reactions can be sluggish under conventional heating. tandfonline.combenthamdirect.com
Several classical indole syntheses have been successfully adapted to microwave conditions. The Bischler indole synthesis, for example, has been shown to be effectively promoted by 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) under microwave irradiation, providing a metal-free method for the synthesis of various indole derivatives. mdpi.com This approach could be applicable to the synthesis of the ethyl 7-fluoroindole-2-carboxylate precursor from appropriate starting materials.
Microwave heating has also been utilized for the synthesis of novel fluorinated indole derivatives. In one example, 5-fluoroindoline-2,3-dione was reacted with various anilines in the presence of a copper dipyridine dichloride catalyst under microwave irradiation at 60°C, yielding the desired products in good yields. tandfonline.com This demonstrates the utility of microwave energy in facilitating C-N bond formation in the synthesis of functionalized indoles.
Furthermore, microwave-assisted synthesis has been employed in palladium-catalyzed intramolecular oxidative coupling reactions to produce indole-3-carboxylate (B1236618) derivatives. Exposing the neat mixture of reactants to microwave irradiation resulted in excellent yields and high regioselectivity in significantly reduced reaction times compared to conventional heating.
Table 2: Microwave-Assisted Synthesis of Indole Derivatives - Selected Examples
| Indole Synthesis Method | Reactants | Catalyst/Conditions | Reaction Time (MW) | Yield (MW) | Reference |
| Bischler Indole Synthesis | α-Amino arylacetones | HFIP, Microwave | 30 min | Moderate to Good | mdpi.com |
| Fluorinated Indole Synthesis | 5-Fluoroindoline-2,3-dione, Anilines | CuPy2Cl2, Ethanol, 60°C, Microwave | Not specified | Good | tandfonline.com |
| Pd-Catalyzed Cyclization | N-Aryl enamines | Pd(OAc)2, Cu(OAc)2, K2CO3, DMF, 60°C, Microwave | 1 hour | 90% | Not directly cited |
Optimization of Reaction Conditions for Industrial Application
The industrial-scale synthesis of this compound requires careful optimization of reaction conditions to ensure cost-effectiveness, safety, high yield, and purity. The key transformations to consider for optimization are the formation of the ethyl 7-fluoroindole-2-carboxylate precursor and its subsequent hydrogenation to the indoline.
For the synthesis of the indole precursor, methods like the Fischer indole synthesis or other cyclization strategies would be evaluated based on the availability and cost of starting materials, as well as the atom economy of the reaction. The choice of catalyst, solvent, temperature, and reaction time are critical parameters that need to be optimized. For large-scale production, heterogeneous catalysts are often preferred as they can be easily recovered and reused, reducing costs and waste.
The catalytic hydrogenation of the indole ring is a critical step that requires significant optimization for industrial applications. neulandlabs.com The choice of catalyst is paramount, with options including palladium, platinum, rhodium, and ruthenium on various supports like carbon, alumina, or silica. The catalyst loading, which is the amount of catalyst used relative to the substrate, is a key factor to minimize cost while maintaining a high reaction rate.
The presence of a fluorine atom and an ester group on the indole ring can influence the hydrogenation process. Electron-withdrawing groups, such as the fluoro group, can deactivate the indole ring, making hydrogenation more challenging and potentially requiring more forcing conditions (higher pressure and temperature) or a more active catalyst. nih.gov However, these conditions can also lead to side reactions, such as hydrodefluorination or reduction of the ester group. Therefore, a careful balance of reaction parameters is necessary.
Table 3: Key Parameters for Optimization of Industrial Indole Hydrogenation
| Parameter | Importance | Considerations for Optimization |
| Catalyst Selection | Crucial for activity and selectivity | Type of metal (Pd, Pt, Ru, Rh), support (carbon, alumina), and catalyst loading. |
| Hydrogen Pressure | Affects reaction rate and selectivity | Higher pressure can increase rate but may lead to over-reduction. |
| Temperature | Influences reaction rate and side reactions | Higher temperatures increase rate but can promote side reactions like decomposition or dehalogenation. |
| Solvent | Affects substrate solubility and catalyst activity | Choice of solvent can influence catalyst performance and product isolation. |
| Agitation | Ensures efficient mass transfer | Proper mixing is critical in three-phase (gas-liquid-solid) hydrogenation reactions. neulandlabs.com |
| Catalyst Lifetime and Recycling | Impacts process economics | The ability to recycle the catalyst multiple times without loss of activity is a key industrial consideration. |
A novel scale-up strategy for hydrogenation reactions involves the use of computational simulations in conjunction with scale-down experiments in reactors that are geometrically identical to their production-scale counterparts. nih.gov This approach allows for the development of a chemical process model that can simulate the production-scale process with various parameters, reducing the number of costly and time-consuming pilot-scale experiments. nih.gov Such a strategy would be highly beneficial for the industrial production of this compound, enabling the development of a robust, efficient, and safe manufacturing process.
Reactivity Profiles and Mechanistic Pathways of Ethyl 7 Fluoroindoline 2 Carboxylate
Reactions at the Ester Functional Group
The ethyl ester moiety is susceptible to a variety of nucleophilic acyl substitution reactions, which are fundamental transformations in organic synthesis.
The ester group of Ethyl 7-fluoroindoline-2-carboxylate can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification): This is the more common method, involving treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by heating. The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide ion to yield the carboxylate salt. Subsequent acidification of the reaction mixture with a mineral acid (e.g., HCl) protonates the carboxylate to furnish the final product, 7-fluoroindoline-2-carboxylic acid. Studies on the analogous ethyl indole-2-carboxylate (B1230498) show that increasing the concentration of aqueous KOH can lead directly to the carboxylic acid. mdpi.com Furthermore, enzymatic hydrolysis has been successfully employed for the enantioselective hydrolysis of racemic indoline-2-carboxylic acid methyl ester, demonstrating the susceptibility of the ester group in the indoline (B122111) system to this transformation. google.com
Acid-Catalyzed Hydrolysis: This is a reversible process typically carried out by heating the ester in an aqueous solution containing a strong acid catalyst. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.
| Reaction Type | Reagents | Product | Notes |
| Saponification | 1. NaOH(aq) or KOH(aq), Heat2. H₃O⁺ | 7-Fluoroindoline-2-carboxylic acid | An irreversible process that proceeds via a carboxylate salt intermediate. |
| Acid Hydrolysis | H₃O⁺ (e.g., aq. HCl), Heat | 7-Fluoroindoline-2-carboxylic acid | A reversible equilibrium-controlled process. |
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. For instance, reacting this compound with methanol (B129727) (CH₃OH) in the presence of a catalytic amount of sodium methoxide (B1231860) (NaOMe) or a strong acid will lead to the formation of Mthis compound. Research on the closely related ethyl indole-2-carboxylate has shown that using sodium methoxide in methanol effectively leads to transesterification to the methyl ester. mdpi.com
| Reaction Type | Reagents | Product | Notes |
| Base-Catalyzed | R-OH, NaOR (catalytic) | Alkyl 7-fluoroindoline-2-carboxylate | The reaction is driven to completion by using the alcohol (R-OH) as the solvent. |
| Acid-Catalyzed | R-OH, H⁺ (catalytic) | Alkyl 7-fluoroindoline-2-carboxylate | An equilibrium process. |
Amidation: The ester can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, is typically slower than hydrolysis and often requires heating. A particularly useful transformation is hydrazinolysis, the reaction with hydrazine (B178648) (N₂H₄). This reaction converts the ester into the corresponding carbohydrazide, 7-fluoroindoline-2-carbohydrazide. This transformation is well-documented for ethyl indole-2-carboxylate, which readily forms indol-2-carbohydrazide upon treatment with hydrazine. mdpi.com These hydrazides are versatile intermediates for synthesizing other heterocyclic compounds.
Reductive Transformations:
Reduction to Alcohol: The ester functional group can be reduced to a primary alcohol, (7-fluoroindolin-2-yl)methanol. This transformation requires a strong reducing agent, most commonly Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic attack of hydride ions on the carbonyl carbon.
Transformation to Amine: Direct reduction of an ester to an amine is not a standard transformation. However, it can be achieved via a two-step process. First, the ester is converted to the corresponding amide (7-fluoroindoline-2-carboxamide) via aminolysis. Subsequently, the amide can be reduced using a powerful reducing agent like LiAlH₄ to yield the amine, 2-(aminomethyl)-7-fluoroindoline.
| Transformation | Reagents | Product |
| Amidation | NH₃ or RNH₂ or R₂NH, Heat | 7-Fluoroindoline-2-carboxamide |
| Hydrazinolysis | N₂H₄, Heat | 7-Fluoroindoline-2-carbohydrazide |
| Reduction to Alcohol | LiAlH₄, then H₂O workup | (7-Fluoroindolin-2-yl)methanol |
| Reduction to Amine (Two Steps) | 1. NH₃, Heat2. LiAlH₄, then H₂O workup | 2-(Aminomethyl)-7-fluoroindoline |
Reactions at the Indoline Nitrogen Atom
The nitrogen atom in the indoline ring is a secondary amine, making it a nucleophilic and basic center. It readily participates in reactions typical of secondary amines, such as alkylation, acylation, and protection-deprotection sequences.
N-Alkylation: The indoline nitrogen can be alkylated by reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. The base (e.g., potassium carbonate, sodium hydride) deprotonates the nitrogen, generating a more nucleophilic amide anion that subsequently attacks the alkyl halide in an Sₙ2 reaction. This is a common strategy for introducing substituents on the nitrogen atom. Studies on the indole (B1671886) analogue have demonstrated successful N-alkylation using aqueous potassium hydroxide in acetone. mdpi.com The secondary amine of the indoline ring is generally more nucleophilic than the nitrogen of an indole, making this reaction highly efficient.
N-Acylation: Acylation of the indoline nitrogen is readily achieved by treating it with acylating agents such as acyl chlorides or acid anhydrides, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). This reaction forms a stable N-acylindoline derivative. This transformation is often used to install a protecting group or to synthesize amide-containing target molecules.
In the context of a multi-step synthesis, it is often necessary to protect the N-H group of the indoline to prevent it from interfering with subsequent reactions. The nucleophilic and slightly acidic nature of the N-H proton makes it reactive towards bases, electrophiles, and some oxidizing agents.
Protection Strategies: A variety of standard amine protecting groups can be employed. The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule.
Carbamates: The tert-butyloxycarbonyl (Boc) group is widely used and is introduced by reacting the indoline with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The benzyloxycarbonyl (Cbz) group is installed using benzyl chloroformate (Cbz-Cl).
Acyl Groups: An acetyl group can be introduced using acetic anhydride, and a pivaloyl group can be used for steric protection. mdpi.org
Sulfonyl Groups: Arylsulfonyl groups like p-toluenesulfonyl (Tosyl, Ts) are very stable and are introduced using tosyl chloride (Ts-Cl) in the presence of a base.
Alkoxymethyl Ethers: Groups like [2-(trimethylsilyl)ethoxy]methyl (SEM) can be used for protection under specific conditions and are introduced with SEM-Cl. acs.org
Deprotection Strategies: Each protecting group has a specific set of conditions for its removal, allowing for selective deprotection in complex syntheses.
Boc: Cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane).
Cbz: Removed by catalytic hydrogenolysis (H₂ over a palladium catalyst).
Acyl/Sulfonyl: These are generally robust and require more stringent conditions for removal, such as strong acid or base hydrolysis.
| Reaction | Protecting Group | Reagent for Protection | Reagent for Deprotection |
| N-Protection | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic Acid (TFA) or HCl |
| Cbz | Benzyl chloroformate (Cbz-Cl) | H₂, Pd/C (Hydrogenolysis) | |
| Tosyl (Ts) | p-Toluenesulfonyl chloride (Ts-Cl) | Strong reducing agents or acids |
Cycloaddition Reactions Involving the Nitrogen Atom
Direct cycloaddition reactions where the nitrogen atom of a pre-formed indoline-2-carboxylate acts as part of a 1,3-dipole are not widely documented. The saturated nature of the pyrrolidine (B122466) ring makes the nitrogen atom behave as a typical secondary amine rather than a component of a conjugated system amenable to common cycloaddition pathways seen in aromatic heterocycles.
However, the indoline skeleton is a key feature in products of [3+2] dipolar cycloaddition reactions used to synthesize complex spirocyclic systems. mdpi.comnih.gov In a common strategy, azomethine ylides are generated in situ from the condensation of isatins (indole-2,3-diones) with α-amino acids. nih.govnih.gov These ylides then react with various dipolarophiles. nih.govrug.nl This powerful method constructs a functionalized spiro[indoline-3,3'-pyrrolidine] (B2616578) core, but it represents a synthetic route to the indoline ring system rather than a reaction of a pre-existing molecule like this compound.
Electrophilic and Nucleophilic Aromatic Substitution on the Indoline Ring System
The substitution pattern on the benzene (B151609) portion of the indoline ring is controlled by the combined electronic effects of the amino, fluoro, and ester substituents.
For electrophilic aromatic substitution (EAS), the reactivity of the benzene ring is primarily dictated by the powerful activating and ortho-, para-directing effect of the indoline nitrogen atom, which donates its lone pair into the ring via resonance. wikipedia.org This effect significantly outweighs the deactivating influences of the other substituents. The fluorine atom at C-7 is deactivating due to its inductive effect but is also ortho-, para-directing. The ethyl carboxylate group at C-2 is an electron-withdrawing group and deactivates the entire ring system, though its effect is less pronounced on the more distant C-4, C-5, and C-6 positions.
The cumulative directing effects on the available C-4, C-5, and C-6 positions are as follows:
C-4 (para to Nitrogen, meta to Fluorine): Strongly activated by the nitrogen atom. Moderately deactivated by the fluorine atom. This is a likely site for substitution.
C-6 (ortho to Nitrogen, ortho to Fluorine): Strongly activated by the nitrogen atom. Also directed by the fluorine atom. This position is highly susceptible to electrophilic attack, though it may be subject to some steric hindrance.
Therefore, electrophilic aromatic substitution is strongly predicted to occur regioselectively at the C-4 and C-6 positions.
| Position | Effect of -NH- group | Effect of -F at C7 | Effect of -COOEt at C2 | Predicted Reactivity |
|---|---|---|---|---|
| C-4 | Activating (para) | Deactivating (meta) | Weakly Deactivating | Favored |
| C-5 | Deactivating (meta) | Activating (para) | Weakly Deactivating | Disfavored |
| C-6 | Activating (ortho) | Activating (ortho) | Weakly Deactivating | Strongly Favored |
Nucleophilic aromatic substitution (SNAr) on the benzene ring (other than at the C-7 position) is highly unlikely under standard conditions. The ring is electron-rich due to the nitrogen atom, which disfavors the addition of a nucleophile and the formation of a stabilized Meisenheimer complex intermediate.
The C-3 position of this compound is an aliphatic α-carbon, situated between the nitrogen atom and the carboxylate group. The proton at this position is rendered acidic and can be removed by a strong base to form an enolate or a related stabilized anion. This intermediate can then react with various electrophiles, enabling functionalization at the C-3 position.
This type of transformation is analogous to the alkylation of other α-amino acid esters. rug.nl The reaction typically involves deprotonation with a non-nucleophilic strong base (e.g., lithium diisopropylamide, LDA) at low temperatures, followed by the addition of an electrophile such as an alkyl halide. nih.govacs.org Such methods provide access to α,α-disubstituted amino acid derivatives. acs.org The stereochemical outcome of these reactions can be influenced by the reaction conditions and the nature of the substrate and electrophile.
Transformations Involving the Fluorine Atom (e.g., Dehalogenation, Substitution)
The carbon-fluorine bond is the strongest single bond in organic chemistry, making transformations involving the fluorine atom challenging.
Nucleophilic Aromatic Substitution (SNAr): Classical SNAr at the C-7 position is difficult because the indoline ring is electron-rich and lacks strong electron-withdrawing groups ortho or para to the fluorine atom. nih.gov However, modern synthetic methods, particularly visible-light photoredox catalysis, have enabled the nucleophilic substitution of C-F bonds on unactivated and even electron-rich fluoroarenes. nih.govunc.edu In this mechanistic paradigm, the photocatalyst facilitates a single-electron transfer to the fluoroarene, generating a radical anion. researchgate.net This process increases the electron density at the fluorine-bearing carbon, promoting fluoride (B91410) loss and subsequent reaction with a nucleophile. unc.edu This strategy could potentially be applied to this compound for the substitution of the C-7 fluorine with various nucleophiles like amines, azoles, or carboxylic acids. nih.gov
Reductive Dehalogenation (Hydrodefluorination): The C-F bond can also be cleaved reductively to replace the fluorine atom with hydrogen. This can be achieved through various methods, including catalytic hydrogenation under harsh conditions or, more recently, through photoredox-mediated pathways that generate radical intermediates capable of abstracting a hydrogen atom. mdpi.com
Advanced Mechanistic Investigations of Key Transformations of this compound
Electrophilic Aromatic Substitution: DFT calculations can be employed to model the EAS mechanism. By calculating the energies of the Wheland intermediates (σ-complexes) formed upon electrophilic attack at the C-4, C-5, and C-6 positions, the regioselectivity can be predicted. researchgate.net The transition state energies for these steps can also be calculated to determine the kinetic favorability of each pathway. nih.gov Furthermore, analysis of global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, and Fukui functions, can provide quantitative insights into the most nucleophilic sites on the aromatic ring. researchgate.netchemrxiv.org
C-F Bond Transformations: For the photoredox-catalyzed substitution of the fluorine atom, computational studies can help elucidate the mechanism. DFT can be used to calculate the reduction potential of the molecule to assess the feasibility of single-electron transfer from a given photocatalyst. umn.edu The properties of the resulting radical anion intermediate and the barriers for fluoride dissociation can also be modeled to understand the kinetics of the substitution process. longdom.org
Derivatization and Advanced Functionalization Strategies for Ethyl 7 Fluoroindoline 2 Carboxylate
Synthesis of Substituted Indoline (B122111) Analogs via Direct Functionalization
Direct functionalization of the ethyl 7-fluoroindoline-2-carboxylate core can be approached at several positions, primarily at the nitrogen atom (N1) and potentially at the C3, C4, C5, and C6 positions of the indoline ring.
N-Functionalization: The secondary amine of the indoline ring is a primary site for derivatization. N-alkylation, N-arylation, and N-acylation are common strategies to introduce a wide range of substituents. Based on the reactivity of the parent ethyl indol-2-carboxylate, N-alkylation of this compound can be expected to proceed under basic conditions. For instance, the use of a base such as potassium hydroxide (B78521) in an appropriate solvent would deprotonate the indoline nitrogen, facilitating nucleophilic attack on an alkyl halide.
A variety of alkylating agents can be employed to introduce different functionalities. The following table illustrates potential N-alkylation reactions based on analogous transformations of ethyl indol-2-carboxylate.
| Alkylating Agent | Expected Product | Potential Reaction Conditions |
| Allyl bromide | Ethyl 1-allyl-7-fluoroindoline-2-carboxylate | aq. KOH, acetone, 20°C |
| Benzyl (B1604629) bromide | Ethyl 1-benzyl-7-fluoroindoline-2-carboxylate | aq. KOH, acetone, 20°C |
| Ethyl bromoacetate | Ethyl 1-(ethoxycarbonylmethyl)-7-fluoroindoline-2-carboxylate | K2CO3, DMF |
C-Functionalization: Direct C-H functionalization of the indoline ring is more challenging but can be envisioned through modern synthetic methodologies. Friedel-Crafts type reactions could potentially introduce substituents at the electron-rich C5 position. However, the directing effects of the fluorine and the amino ester group would need to be carefully considered.
Formation of Complex Fused Ring Systems Incorporating the Fluoroindoline Core
The this compound scaffold can serve as a building block for the synthesis of more complex, polycyclic architectures. Annulation strategies can involve reactions that engage the N-H bond and a C-H bond of the aromatic ring, or functional groups introduced in a preliminary step.
One notable strategy demonstrated for a related 7-halo-indole-2-carboxylate system involves an intramolecular radical cyclization. In this approach, an N-allyl or N-propargyl group is first installed on the indole (B1671886) nitrogen. Subsequent generation of an aryl radical at the C7 position (via a halogen precursor) can trigger an intramolecular cyclization to form a new fused ring. This methodology could potentially be adapted to this compound, starting from a 7-halo-substituted precursor, to generate novel pyrrolo[3,2,1-ij]quinoline derivatives.
The following table outlines a potential reaction scheme for the formation of a fused ring system, drawing an analogy from the radical cyclization of a 7-iodoindole derivative.
| Starting Material Analogue | Reagents | Product Analogue |
| Ethyl 1-allyl-7-iodoindole-2-carboxylate | Bu3SnH, AIBN | Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylate |
This strategy highlights a pathway to tetracyclic systems with the indoline core embedded within a larger, more rigid framework.
Cross-Coupling Reactions at Various Positions of the Indoline Ring
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. To apply these methods to this compound, a leaving group, such as a halogen or a triflate, would typically be required on the aromatic ring. Assuming a precursor like ethyl 5-bromo-7-fluoroindoline-2-carboxylate is available, a variety of cross-coupling reactions could be envisaged.
Suzuki-Miyaura Coupling: This reaction would enable the introduction of aryl or vinyl groups at a halogenated position. For example, coupling with an arylboronic acid in the presence of a palladium catalyst and a base would yield a C-arylated indoline.
Buchwald-Hartwig Amination: This method would allow for the formation of C-N bonds, introducing a range of amino groups by reacting the halogenated indoline with an amine in the presence of a palladium catalyst and a suitable ligand.
Sonogashira Coupling: The introduction of alkyne moieties can be achieved through Sonogashira coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.
The table below summarizes potential cross-coupling reactions on a hypothetical bromo-substituted analogue of the target compound.
| Coupling Reaction | Coupling Partner | Potential Catalyst System | Expected Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | Ethyl 5-phenyl-7-fluoroindoline-2-carboxylate |
| Buchwald-Hartwig | Morpholine | Pd2(dba)3, BINAP, NaOtBu | Ethyl 5-(morpholino)-7-fluoroindoline-2-carboxylate |
| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | Ethyl 5-(phenylethynyl)-7-fluoroindoline-2-carboxylate |
These reactions would significantly expand the structural diversity of accessible derivatives, allowing for the fine-tuning of electronic and steric properties.
Preparation of Macromolecular Architectures and Conjugates Utilizing this compound
The functional handles present in this compound make it a potential monomer or building block for the synthesis of polymers and bioconjugates.
Polymer Synthesis: The indoline-2-carboxylic acid moiety, which can be obtained by hydrolysis of the ethyl ester, is an amino acid analogue. As such, it could be incorporated into peptide chains or used in the synthesis of polyesters or polyamides. For instance, the carboxylic acid could be activated and coupled with another bifunctional monomer to form a polymer backbone. The fluorine atom would then serve as a reporter group for spectroscopic analysis (e.g., 19F NMR) of the polymer structure and dynamics.
Bioconjugation: The indoline-2-carboxylate unit can be used to link to biomolecules. The carboxylic acid can be activated to form an amide bond with an amine group on a protein or a peptide. Alternatively, if other functionalities are introduced onto the indoline ring, these can be used for conjugation. For example, an alkyne-substituted derivative prepared via Sonogashira coupling could be attached to an azide-modified biomolecule through a copper-catalyzed azide-alkyne cycloaddition (click chemistry).
While specific examples utilizing this compound in macromolecular synthesis are not readily found in the literature, the general principles of polymer chemistry and bioconjugation suggest its potential utility in these fields.
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment of Ethyl 7 Fluoroindoline 2 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Complex Heterocyclic Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H, ¹³C, and ¹⁹F, will absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. The precise frequency of this absorption, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing detailed information about its position within the molecule. Furthermore, interactions between neighboring nuclei, known as spin-spin coupling, result in the splitting of NMR signals, revealing connectivity information through the analysis of coupling constants (J).
For Ethyl 7-fluoroindoline-2-carboxylate, one-dimensional NMR experiments provide the foundational data for structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. The indoline (B122111) ring contains a stereocenter at the C2 position, rendering the two C3 protons diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals, each coupling to the other (geminal coupling) and to the C2 proton (vicinal coupling). The fluorine atom at C7 will induce coupling with the adjacent H6 proton. The ethyl ester group will exhibit a characteristic quartet and triplet pattern.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The presence of the electronegative fluorine atom significantly influences the chemical shifts of the aromatic carbons, with the carbon directly bonded to fluorine (C7) showing a large C-F coupling constant. The carbonyl carbon of the ester appears at a characteristic downfield shift.
¹⁹F NMR Spectroscopy: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. ossila.com The spectrum for this compound is expected to show a single resonance for the C7-fluorine atom. The multiplicity of this signal will be a doublet of doublets due to coupling with the H6 (ortho coupling) and H5 (meta coupling) protons, providing key confirmation of its position on the aromatic ring.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound Data is predicted based on established principles and data from analogous structures.
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |
| 1 (NH) | ~4.5 - 5.5 | Broad singlet | - | - |
| 2 (CH) | ~4.2 - 4.4 | Triplet, J ≈ 8.5 Hz | ~65 - 70 | ~2-4 |
| 3 (CH₂) | Ha: ~3.4 - 3.6, Hb: ~3.1 - 3.3 | Ha: dd, Hb: dd | ~35 - 40 | ~1-3 |
| 4 (CH) | ~6.8 - 7.0 | Doublet, J ≈ 7.5 Hz | ~120 - 125 | ~3-5 |
| 5 (CH) | ~6.6 - 6.8 | Triplet, J ≈ 7.8 Hz | ~115 - 120 | ~7-10 |
| 6 (CH) | ~6.5 - 6.7 | Triplet of doublets, J(H-F)≈10, J(H-H)≈7.8 Hz | ~110 - 115 | ~20-25 |
| 7 (C-F) | - | - | ~145 - 150 | ~235-250 (¹JCF) |
| 3a (C) | - | - | ~125 - 130 | ~5-8 |
| 7a (C) | - | - | ~135 - 140 | ~10-15 |
| C=O | - | - | ~170 - 175 | - |
| O-CH₂ | ~4.1 - 4.3 | Quartet, J ≈ 7.1 Hz | ~60 - 65 | - |
| CH₃ | ~1.2 - 1.4 | Triplet, J ≈ 7.1 Hz | ~14 - 15 | - |
| Fluorine | ¹⁹F Chemical Shift (δ, ppm) | Multiplicity | ||
| F7 | ~ -120 to -140 | Doublet of doublets |
While 1D NMR provides essential data, 2D NMR experiments are indispensable for assembling the complete molecular structure of complex heterocycles by revealing through-bond and through-space correlations. farmaceut.orgresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds). For this compound, COSY would show correlations between H2 and the two H3 protons, confirming the C2-C3 bond. It would also establish the connectivity of the aromatic protons (H4-H5-H6).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding, already assigned proton signal from the ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for connecting molecular fragments. Key HMBC correlations would be observed from the H2 proton to the carbonyl carbon and the C7a aromatic carbon, and from the H4 proton to C3a and C6, thus piecing together the entire indoline ring system and confirming the position of the ester group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could show correlations between the H2 proton and the protons of the ethyl group, or between the H6 proton and the NH proton, providing insights into the molecule's preferred conformation.
Table 2: Expected Key 2D NMR Correlations for this compound
| Technique | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Structural Information Confirmed |
| COSY | H2 | H3a, H3b | C2-C3 connectivity in the indoline ring. |
| H5 | H4, H6 | Aromatic spin system connectivity. | |
| O-CH₂ | CH₃ | Ethyl group connectivity. | |
| HSQC | H2 | C2 | Direct one-bond C-H connections for all protonated carbons. |
| H4, H5, H6 | C4, C5, C6 | ||
| HMBC | H2 | C=O, C3a, C7a | Position of the ester group and linkage of aliphatic/aromatic rings. |
| H4 | C3a, C6 | Connectivity of the benzene (B151609) portion of the indoline ring. | |
| O-CH₂ | C=O, CH₃ | Confirmation of the ethyl ester structure. | |
| NOESY | H6 | H5, NH | Spatial proximity, confirming conformation and assignments. |
| H2 | H3a, H3b, NH | Spatial arrangement around the chiral center. |
Mass Spectrometry (MS) Principles for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of a compound with high accuracy and offers structural clues through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) can measure molecular masses with very high precision (typically to within 5 ppm), which allows for the determination of a compound's elemental formula. chemrxiv.org For this compound (C₁₁H₁₂FNO₂), HRMS is essential for confirming its elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.
Table 3: Predicted HRMS Data for this compound (C₁₁H₁₂FNO₂)
| Ion Species | Formula | Calculated Exact Mass (m/z) |
| [M]⁺· | C₁₁H₁₂FNO₂⁺· | 209.08521 |
| [M+H]⁺ | C₁₁H₁₃FNO₂⁺ | 210.09248 |
| [M+Na]⁺ | C₁₁H₁₂FNNaO₂⁺ | 232.07443 |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the parent or precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide detailed structural information. nih.gov For this compound, the protonated molecule [M+H]⁺ at m/z 210.09 would be selected as the precursor. Expected fragmentation pathways include:
Loss of Ethylene (B1197577): A common fragmentation for ethyl esters is the loss of ethylene (C₂H₄, 28 Da) via a McLafferty rearrangement, leading to the corresponding carboxylic acid fragment ion.
Loss of the Ethoxy Group: Cleavage of the C-O bond can result in the loss of an ethoxy radical (·OC₂H₅, 45 Da) from the molecular ion or ethanol (B145695) (C₂H₅OH, 46 Da) from the protonated molecule, forming an acylium ion. libretexts.org
Loss of the Carboethoxy Group: The entire ester group can be lost as a radical (·COOC₂H₅, 73 Da), leaving the indoline ring radical cation. scirp.org
Ring Cleavage: The indoline ring itself can undergo fragmentation, although these pathways are often more complex.
Table 4: Predicted Key MS/MS Fragments for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |
| 210.09 | 182.06 | C₂H₄ (28.03) | Protonated 7-fluoroindoline-2-carboxylic acid |
| 210.09 | 164.05 | C₂H₅OH (46.04) | 7-fluoroindoline-2-carbonyl cation |
| 210.09 | 136.05 | C₂H₅O₂C (74.03) | Protonated 7-fluoroindoline (B1367875) |
| 164.05 | 136.05 | CO (27.99) | Protonated 7-fluoroindoline |
Infrared (IR) Spectroscopy Principles for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching and bending). The frequency of the absorbed radiation is specific to the type of bond and the functional group it belongs to. It is a rapid and effective method for identifying the presence or absence of key functional groups. researchgate.net
For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming its key structural features:
N-H Stretch: A moderate absorption band in the region of 3300-3400 cm⁻¹ corresponding to the secondary amine in the indoline ring.
C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH₂ and CH₃ groups) appear just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ is a definitive indicator of the ester carbonyl group.
C-O Stretches: Two distinct absorptions in the 1300-1000 cm⁻¹ region corresponding to the C-O single bonds of the ester.
C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region, indicative of the carbon-fluorine bond.
Table 5: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 | N-H Stretch | Secondary Amine (Indoline) |
| ~3050 | C-H Stretch | Aromatic C-H |
| ~2980, ~2870 | C-H Stretch | Aliphatic C-H |
| ~1730 | C=O Stretch | Ester Carbonyl |
| ~1610, ~1480 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Ester (asymmetric) |
| ~1150 | C-F Stretch | Aryl-Fluoride |
| ~1050 | C-O Stretch | Ester (symmetric) |
Ultraviolet-Visible (UV-Vis) Spectroscopy Principles for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for analyzing molecules containing chromophores, which are functional groups that absorb light in the UV-Vis region of the electromagnetic spectrum. The absorption of UV-Vis radiation by a molecule results in the excitation of electrons from lower energy molecular orbitals to higher energy ones. The indoline ring system in this compound, an aromatic heterocyclic structure, constitutes the primary chromophore responsible for its UV absorption.
The electronic transitions typically observed in such aromatic systems are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. The π → π* transitions are generally of high intensity and occur at shorter wavelengths, while n → π* transitions, involving the non-bonding electrons on the nitrogen atom, are of lower intensity and may appear at longer wavelengths.
The substitution of a fluorine atom at the 7-position of the indoline ring can influence the electronic transitions. Fluorine, being a highly electronegative atom, can exert both inductive (-I) and resonance (+R) effects. These effects can modulate the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax) compared to the unsubstituted indoline-2-carboxylate. Typically, such substitutions can cause a bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths) of the absorption bands.
Chromatographic Techniques for Separation, Isolation, and Purity Profiling
Chromatography is an indispensable tool for the separation, identification, and quantification of individual components in a mixture. For a compound like this compound, various chromatographic techniques are employed to assess its purity, identify impurities, and for its isolation on a preparative scale.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the purity assessment of non-volatile and thermally labile compounds like this compound. These techniques utilize a liquid mobile phase to transport the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.
For a moderately polar compound such as this compound, reversed-phase HPLC/UHPLC is the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The retention of the compound is primarily governed by its hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
The use of UHPLC, with its smaller particle size columns (< 2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. A typical UHPLC method for the analysis of a related compound, ethyl 2-amino-1H-indole-3-carboxylate, utilizes a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. A similar system would be a suitable starting point for developing a method for this compound.
Illustrative UHPLC Method Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 3 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 1 µL |
This method would be capable of separating the main compound from its potential impurities, such as starting materials, by-products, and degradation products. The peak area of the main compound relative to the total peak area of all components provides a measure of its purity.
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. This compound, being a relatively large and polar molecule with a high boiling point, is not directly amenable to GC analysis. The presence of the carboxylic ester and the secondary amine in the indoline ring contributes to its low volatility and potential for thermal degradation in the hot GC injection port and column.
To overcome these limitations, derivatization is typically required. Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. A common derivatization technique for compounds containing active hydrogens, such as the N-H group in the indoline ring, is silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, thereby increasing the volatility of the molecule.
After derivatization, the TMS-derivative of this compound can be analyzed by GC, typically using a nonpolar capillary column (e.g., 5% phenyl-methylpolysiloxane) and a flame ionization detector (FID) or a mass spectrometer (MS) for detection.
Illustrative GC Method Parameters for a Derivatized Analyte:
| Parameter | Value |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| ** |
Computational Chemistry and Theoretical Investigations of Ethyl 7 Fluoroindoline 2 Carboxylate
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic structure and molecular properties of organic molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about a molecule's geometry, energy, and electronic distribution. For indoline (B122111) derivatives, DFT methods like B3LYP are commonly used with various basis sets (e.g., 6-31G(d) or 6-311++G(d,p)) to balance computational cost and accuracy. researchgate.net
The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure. For Ethyl 7-fluoroindoline-2-carboxylate, this would involve calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The indoline ring itself is not planar, and the orientation of the ethyl carboxylate group relative to the ring system is a key conformational variable.
Computational studies on related heterocyclic esters have shown that potential energy surface scans can be performed by systematically rotating key dihedral angles (e.g., the C-C bond connecting the ester to the ring) to map out the conformational energy landscape. researchgate.net This process identifies the global minimum energy conformer as well as other local minima and the energy barriers between them.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Predicted) Note: This data is representative of typical values obtained from DFT/B3LYP calculations for similar heterocyclic compounds and is for illustrative purposes.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C(aromatic)-F | 1.35 Å |
| C(ring)-N | 1.47 Å | |
| C=O (ester) | 1.22 Å | |
| C-O (ester) | 1.35 Å | |
| Bond Angle | C-N-C (ring) | 109.5° |
| O=C-O (ester) | 124.0° |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the orbital with the highest energy electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In computational studies of substituted indolines, the distribution of the HOMO and LUMO density indicates the most likely sites for nucleophilic and electrophilic attack, respectively. researchgate.net For this compound, the electron-withdrawing fluorine atom and ethyl carboxylate group would be expected to lower the energies of both the HOMO and LUMO and influence their spatial distribution on the indoline ring system.
Table 2: Illustrative Frontier Molecular Orbital Properties (Predicted) Note: These values are hypothetical and serve to illustrate the typical output of FMO analysis for a molecule like this compound.
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry is widely used to predict spectroscopic data, which aids in the characterization and identification of newly synthesized compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netfrontiersin.orguncw.edu The accuracy of these predictions has become high enough to help distinguish between isomers and assign complex spectra. github.io Calculations would provide predicted chemical shifts for each unique proton and carbon atom in this compound.
IR Spectroscopy: Theoretical vibrational frequencies can be calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculations predict the positions of absorption bands in the IR spectrum. iosrjournals.org While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using scaling factors to achieve good agreement with experimental data. mdpi.com This analysis helps in assigning specific vibrational modes, such as the C=O stretch of the ester, the C-F stretch, and N-H vibrations of the indoline ring.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). nih.gov The calculation provides the excitation energies and oscillator strengths of electronic transitions, corresponding to the wavelengths of maximum absorption (λmax). researchgate.netacs.org For indole (B1671886) and indoline derivatives, these calculations can help interpret the π → π* transitions responsible for their UV absorption. core.ac.uknih.gov
Table 3: Illustrative Predicted Spectroscopic Data Note: This table presents hypothetical data to exemplify computational spectroscopic predictions for this compound.
| Spectrum | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | C=O Chemical Shift | ~170 ppm |
| C-F Chemical Shift | ~150-160 ppm (JC-F coupling) | |
| IR | ν(C=O) Frequency | ~1720 cm⁻¹ |
| ν(C-F) Frequency | ~1100-1200 cm⁻¹ |
Computational Elucidation of Reaction Mechanisms and Transition State Structures
DFT calculations are invaluable for investigating reaction mechanisms. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, crucially, transition state structures. nih.gov The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.
For reactions involving the indoline scaffold, such as N-alkylation, acylation, or electrophilic aromatic substitution, computational studies can compare different possible pathways. copernicus.orgnih.gov For instance, a study on the synthesis of indoles from N-aryl enaminones used DFT to explore the role of a copper catalyst, identify the rate-determining step, and rationalize experimental observations. nih.gov Similar methods could be applied to predict the reactivity of the 7-fluoroindoline-2-carboxylate system, for example, by modeling the transition states for substitution at different positions on the aromatic ring.
Molecular Dynamics Simulations for Understanding Conformation and Interactions
While quantum chemical calculations are typically performed on single molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can model the behavior of molecules over time in an explicit solvent environment or in complex with other molecules like proteins. nih.gov MD simulations rely on force fields, which are classical approximations of the potential energy of a system.
For a molecule like this compound, MD simulations could be used to:
Explore its conformational flexibility in different solvents.
Study how it interacts with water molecules, including the formation of hydrogen bonds.
Simulate its binding within a protein active site if it were being investigated as a potential drug candidate. Studies on other indole derivatives have used MD simulations to understand their stable binding modes and interactions with key amino acid residues in biological targets. espublisher.comnih.govtandfonline.com
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Indoline Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used in drug design and materials science. hp.gov.in They aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity (QSAR) or a physical property (QSPR). wisdomlib.orgnih.gov
These models are built using descriptors calculated from the molecular structures, which can include constitutional, topological, and quantum chemical parameters (e.g., HOMO/LUMO energies, dipole moment, atomic charges). Numerous studies have successfully developed QSAR models for various classes of indole and indoline derivatives to predict their anticancer, anti-inflammatory, or antimicrobial activities. mdpi.commdpi.comnih.gov If this compound were part of a larger library of synthesized analogs, a QSAR/QSPR study could be performed. Such a model could predict the activity or properties of unsynthesized derivatives, thereby guiding the design of more potent or suitable compounds. wisdomlib.org
Applications of Ethyl 7 Fluoroindoline 2 Carboxylate As a Synthetic Building Block and Intermediate
Role in the Construction of Complex Organic Molecules
The indoline (B122111) scaffold is a privileged structure in numerous natural products and pharmaceuticals. The presence of a fluorine atom at the 7-position of Ethyl 7-fluoroindoline-2-carboxylate can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The ethyl carboxylate group at the 2-position serves as a versatile handle for a variety of chemical transformations, allowing for the elaboration of the indoline core into more complex molecular architectures.
The synthetic utility of this compound is demonstrated by its potential to undergo various reactions, including:
N-Functionalization: The secondary amine of the indoline ring can be readily alkylated, acylated, or arylated to introduce a wide range of substituents. This allows for the systematic exploration of the chemical space around the indoline core.
Ester Manipulation: The ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, reduced to an alcohol, or converted to other functional groups.
Aromatic Substitution: The fluorine atom can act as a directing group or be displaced under certain conditions, enabling further functionalization of the aromatic ring.
These potential transformations are summarized in the table below:
| Reaction Type | Reagents and Conditions | Potential Products |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-7-fluoroindoline-2-carboxylates |
| N-Acylation | Acyl chloride, Base | N-Acyl-7-fluoroindoline-2-carboxylates |
| Ester Hydrolysis | Aqueous acid or base | 7-Fluoroindoline-2-carboxylic acid |
| Amide Coupling | Amine, Coupling agent | 7-Fluoroindoline-2-carboxamides |
| Ester Reduction | Reducing agent (e.g., LiAlH4) | (7-Fluoroindolin-2-yl)methanol |
Utility in Heterocyclic Chemistry as a Versatile Synthon
In heterocyclic chemistry, a "synthon" refers to a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. This compound is an excellent synthon for the construction of a variety of fused heterocyclic systems. The inherent reactivity of the indoline nucleus and the strategically placed functional groups allow for its participation in various cyclization reactions.
For instance, the vicinal arrangement of the amine and the ester group (after potential modification) can be exploited to construct rings fused to the indoline core. This can lead to the synthesis of novel polycyclic scaffolds that are of interest in drug discovery and materials science.
Integration into Scaffold-Hopping and Fragment-Based Drug Discovery Strategies
Scaffold hopping is a computational chemistry technique used in drug design to identify molecules with different core structures but similar biological activity. The 7-fluoroindoline-2-carboxylate scaffold can serve as a starting point for scaffold hopping endeavors. By retaining key pharmacophoric features while modifying the core structure, novel classes of compounds with potentially improved properties can be discovered.
Fragment-based drug discovery (FBDD) is a method that starts with the identification of small chemical fragments that bind weakly to a biological target. These fragments are then grown or combined to produce a lead compound with higher affinity. The relatively small and functionalized nature of this compound makes it an attractive fragment for FBDD screening libraries. Its defined three-dimensional shape and the presence of hydrogen bond donors and acceptors can facilitate its binding to protein targets.
Potential as an Intermediate for Diverse Bioactive Compound Libraries
The creation of diverse libraries of small molecules is a cornerstone of modern drug discovery. This compound is an ideal starting material for the generation of such libraries. Through combinatorial chemistry approaches, the N-H and the ester functionalities can be systematically modified to produce a large number of distinct compounds.
The fluorinated indoline core is a valuable pharmacophore found in a range of biologically active molecules. By using this compound as a common intermediate, libraries of compounds can be synthesized and screened for a variety of biological activities, including but not limited to:
Anticancer agents
Antiviral compounds
Central nervous system (CNS) active agents
The potential for creating diverse libraries from this intermediate is highlighted in the following table:
| Library Type | Key Reactions | Potential Compound Classes |
| N-Substituted Library | Parallel N-alkylation/acylation | Diverse N-substituted 7-fluoroindoline-2-carboxylates |
| Amide Library | Parallel amide bond formation | A wide array of 7-fluoroindoline-2-carboxamides |
| Fused Heterocycle Library | Intramolecular cyclization strategies | Novel polycyclic fluoroindoline derivatives |
Exploration of Potential Biological Activities and Underlying Mechanisms of Ethyl 7 Fluoroindoline 2 Carboxylate and Its Derivatives Preclinical Research Focus
In Vitro Screening Methodologies for Enzyme Inhibition and Receptor Binding
The exploration of a novel compound's biological activity typically begins with a battery of in vitro screening assays to identify potential interactions with enzymes and receptors, which are key components of cellular signaling and metabolic pathways.
Target-Specific Enzyme Assays
Enzyme inhibition assays are fundamental in identifying the potential therapeutic effects of a compound. These assays measure the ability of a compound to interfere with the activity of a specific enzyme. For a compound like Ethyl 7-fluoroindoline-2-carboxylate, a logical starting point would be to screen it against a panel of enzymes implicated in diseases where other indole (B1671886) derivatives have shown activity. This could include kinases, proteases, and metabolic enzymes. The results of such assays are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the enzyme's activity by 50%.
Hypothetical Data on Related Fluoroindoline Analogs:
| Enzyme Target | Related Analog | IC50 (µM) |
| Kinase X | 5-Fluoroindoline Derivative A | 2.5 |
| Protease Y | 6-Fluoroindoline Derivative B | 10.8 |
| Metabolic Enzyme Z | 5,7-Difluoroindoline Derivative C | 5.2 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific data for this compound is not available.
Receptor Binding Affinity Studies
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. This is a crucial step in understanding the potential pharmacological effects of a drug candidate. The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the presence of a radiolabeled ligand. Given that some indoline (B122111) derivatives have been reported to interact with serotonin and other G-protein coupled receptors (GPCRs), screening this compound against a panel of these receptors would be a rational approach.
Hypothetical Receptor Binding Data for Indoline Scaffolds:
| Receptor Target | Related Indoline Compound | Ki (nM) |
| Serotonin Receptor 5-HT2A | Indoline Analog X | 150 |
| Dopamine Receptor D2 | Indoline Analog Y | 85 |
| Adrenergic Receptor α1 | Indoline Analog Z | 220 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific data for this compound is not available.
Cell-Based Assays for Investigating Cellular Responses
Following initial target-based screening, cell-based assays are employed to understand how a compound affects cellular functions in a more biologically relevant context. These assays can provide insights into a compound's potential efficacy and toxicity.
Cell Viability and Proliferation Studies (in specific cell lines)
To assess the potential of this compound as an anticancer agent, its effect on the viability and proliferation of various cancer cell lines would be investigated. Assays such as the MTT or MTS assay are commonly used to measure cell viability. The results are typically expressed as the half-maximal growth inhibitory concentration (GI50) or the half-maximal cytotoxic concentration (CC50).
Illustrative Antiproliferative Activity of Related Indole-2-carboxylates:
| Cell Line | Related Indole-2-carboxylate (B1230498) | GI50 (µM) |
| Human Colon Cancer (HCT-116) | Methyl 5-fluoroindole-2-carboxylate | 8.9 |
| Human Breast Cancer (MCF-7) | Ethyl 6-chloroindole-2-carboxylate | 12.3 |
| Human Lung Cancer (A549) | Propyl 5-bromoindole-2-carboxylate | 6.5 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific data for this compound is not available.
Investigation of Molecular Pathways and Signaling Cascades
Should a compound demonstrate significant activity in cell-based assays, further studies would be conducted to elucidate the underlying molecular mechanisms. Techniques such as Western blotting, qPCR, and reporter gene assays can be used to investigate the compound's impact on specific signaling pathways and the expression of key proteins involved in cellular processes like apoptosis, cell cycle regulation, and inflammation.
Phenotypic Screening in Disease Models (e.g., microbial, cancer cell lines)
Phenotypic screening involves testing a compound's effect in a cell- or organism-based model of a disease without a preconceived notion of its molecular target. This approach can be valuable for identifying compounds with novel mechanisms of action. For instance, this compound could be screened for its ability to inhibit the growth of various microbial pathogens or to reverse a disease phenotype in a relevant cell model. Research on 7-fluoroindole (B1333265) has indicated its potential as an antivirulence compound against Pseudomonas aeruginosa, suggesting that related indoline structures might also possess antimicrobial properties.
Preclinical Animal Model Studies for Efficacy Assessment (e.g., anti-inflammatory, neuroprotective, anti-infective in rodents)
The preclinical evaluation of this compound derivatives has utilized various rodent models to assess their therapeutic potential across different disease areas.
Selection of Relevant Animal Models and Experimental Design
Anti-inflammatory Activity: A commonly employed model for acute inflammation is the carrageenan-induced paw edema model in rats or mice. researchgate.netcreative-biolabs.comcreative-bioarray.comnih.gov In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema). The experimental design typically involves administering the test compound, such as an indolizine derivative, prior to carrageenan injection. The anti-inflammatory efficacy is then quantified by measuring the reduction in paw volume over several hours compared to a control group. For instance, certain ethyl benzoate bearing indolizine derivatives have been shown to exhibit anti-inflammatory and analgesic activity comparable to the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen, in this model. researchgate.netnih.gov
Neuroprotective Activity: To investigate neuroprotective effects, researchers often turn to models of neurodegenerative diseases. For Parkinson's disease, the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model is a well-established paradigm that recapitulates some of the key pathological features of the human condition, including the loss of dopaminergic neurons. nih.gov In such studies, an indole derivative might be administered to the animals before or after MPTP injection, followed by behavioral assessments (e.g., motor function tests) and neurochemical analysis. Another relevant model is the lipopolysaccharide (LPS)-induced neuroinflammation model in mice. frontiersin.orgmdpi.comresearchgate.netnih.govnih.gov Systemic injection of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response in the brain, which is implicated in the pathogenesis of neurodegenerative disorders like Alzheimer's disease. Experimental designs in this model often involve treating the animals with the test compound and subsequently evaluating cognitive function through behavioral tests and analyzing brain tissue for inflammatory markers.
Anti-infective Activity: For assessing antibacterial efficacy in vivo, the mouse model of Clostridium difficile infection has been utilized for quinoline derivatives. nih.gov In this model, mice are rendered susceptible to C. difficile infection, and the efficacy of the test compound is evaluated based on survival rates and the reduction of bacterial load in the feces. While in vivo rodent models for the anti-tubercular activity of indolizine derivatives are less commonly reported in the initial screening phases, such studies would be a critical step in the advanced preclinical development of promising candidates.
Biomarker Analysis and Histopathological Evaluation
Biomarker Analysis: In anti-inflammatory studies using the carrageenan-induced paw edema model, beyond the physical measurement of paw swelling, tissue homogenates from the inflamed paw can be analyzed for key inflammatory mediators. These include prostaglandins, nitric oxide (NO), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govsemanticscholar.orgresearchgate.net
In neuroprotective studies, a range of biomarkers are assessed. In the MPTP model of Parkinson's disease, the levels of dopamine and its metabolites in the striatum are crucial indicators of dopaminergic neuron health. nih.gov In LPS-induced neuroinflammation models, brain tissue can be analyzed for the expression of inflammatory mediators like cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), TNF-α, and various interleukins. frontiersin.orgnih.gov For models relevant to Alzheimer's disease, the levels of amyloid-beta (Aβ) and hyperphosphorylated tau protein in the hippocampus are key pathological markers. frontiersin.orgresearchgate.net
Histopathological Evaluation: Histopathological examination of relevant tissues provides visual confirmation of the compound's effects at a cellular level. In anti-inflammatory studies, while the primary focus is on efficacy, histopathology of the stomach is often performed to assess the gastrointestinal safety profile of the compounds, a critical consideration for NSAID-like molecules. researchgate.netnih.gov
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies of this compound Derivatives
Anti-inflammatory Activity: For a series of ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives, in vitro studies have shown that different substitutions on the benzoyl ring influence their ability to inhibit inflammatory mediators. For example, specific substitutions led to significant reductions in the levels of COX-2, TNF-α, and IL-6. nih.govsemanticscholar.orgresearchgate.net The presence of a trifluoromethyl group at the 7-position of the indolizine ring appears to be a key feature for this anti-inflammatory activity.
Anti-infective Activity: In the case of quinoline derivatives, structure-activity relationship (SAR) studies have revealed that modifications to the quinoline core can significantly impact their antibacterial potency. For instance, the transformation of hydroxyphenylamino derivatives to carboxyphenylamino derivatives has been observed to increase antibacterial activity against E. coli. semanticscholar.org Furthermore, the nature and position of substituents on both the quinoline and phenylamino moieties play a crucial role in determining the antibacterial spectrum and efficacy.
For anti-tubercular indolizine derivatives, SAR studies have indicated that the functional group at the 7-position of the indolizine ring is important for activity. A polar formyl group at this position was found to confer better activity compared to a nonpolar methyl group, suggesting that the carbonyl functional group may be involved in key molecular interactions with the target receptor. mdpi.com
Investigation of Target Identification and Validation Approaches
The identification of the molecular targets of this compound derivatives is a critical step in understanding their mechanism of action.
In Silico Approaches: Computational methods, such as molecular docking, are frequently used as an initial step in target identification. For the anti-inflammatory ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives, in silico docking studies have suggested that these compounds have a high binding affinity for the active sites of COX-2, TNF-α, and IL-6. nih.govsemanticscholar.orgresearchgate.net Similarly, for anti-tubercular indolizine derivatives, computational docking analysis has identified potential molecular targets in Mycobacterium tuberculosis, including malate synthase and DNA gyrase B. mdpi.comresearchgate.net
In Vitro Validation: The predictions from in silico studies are often followed by in vitro experimental validation. For the anti-inflammatory indolizine derivatives, in vitro assays have confirmed their ability to significantly reduce the levels of COX-2 enzymes, as well as TNF-α and IL-6, in cell-based models. nih.govsemanticscholar.orgresearchgate.net For potential anti-tubercular agents, in vitro assays measuring the minimum inhibitory concentration (MIC) against susceptible and drug-resistant strains of M. tuberculosis are a primary method of confirming activity. mdpi.comresearchgate.netnih.govnih.gov
Experimental Target Validation: While in silico and in vitro studies provide strong evidence for potential targets, further experimental validation is necessary to confirm these interactions and their relevance to the observed biological activity. This can involve techniques such as enzyme inhibition assays with purified proteins to determine the direct inhibitory effect of the compounds and their kinetics. For example, the inhibitory activity of certain indolizine derivatives against COX-1 and COX-2 has been confirmed through such assays. researchgate.netnih.gov Further validation in cellular models can involve techniques like Western blotting to assess the effect of the compound on the expression or activation of the target protein. For anti-tubercular compounds, validation of a target like malate synthase would involve demonstrating that the compound directly inhibits the enzymatic activity of purified malate synthase and that this inhibition correlates with the anti-mycobacterial effect.
Interactive Data Tables
Table 1: Preclinical Anti-inflammatory Activity of Indolizine Derivatives
| Derivative Class | Animal Model | Key Findings | Potential Targets (from in vitro/in silico) |
| Ethyl benzoate bearing indolizines | Carrageenan-induced paw edema (rat) | Comparable activity to ibuprofen, better gastric safety profile | COX-1/COX-2 |
| Ethyl 3-benzoyl-7-(trifluoromethyl)indolizines | (In vitro/In silico data only) | Reduction of inflammatory mediators | COX-2, TNF-α, IL-6 |
Table 2: Preclinical Neuroprotective Activity of Indole Derivatives
| Derivative | Animal Model | Key Biomarkers Analyzed | Histopathological Findings |
| NC009-1 (Indole derivative) | MPTP-induced Parkinson's disease (mouse) | Dopamine, inflammatory markers (NLRP3, iNOS) | - |
| Lupeol | LPS-induced neuroinflammation (mouse) | Inflammatory markers (NF-κB, TNF-α), Alzheimer's markers (Aβ, p-Tau) | - |
Table 3: Preclinical Anti-infective Activity of Quinoline and Indolizine Derivatives
| Derivative Class | Animal Model/Target Organism | Key Findings | Potential Targets (from in silico) |
| Quinoline derivatives | C. difficile infection (mouse) | Increased survival rate, reduced bacterial load | - |
| Indolizine derivatives | Mycobacterium tuberculosis (in vitro) | Activity against drug-sensitive and resistant strains | Malate synthase, DNA gyrase B |
Future Research Directions and Emerging Challenges in the Chemistry of Ethyl 7 Fluoroindoline 2 Carboxylate
Development of Novel and Sustainable Synthetic Methodologies
The efficient and sustainable synthesis of functionalized indolines, including the target compound, remains a significant challenge. Future research will likely pivot from traditional multi-step, often harsh, synthetic routes towards more elegant and environmentally benign strategies.
Visible Light-Driven Annulation: A promising future approach involves the use of visible-light-induced strategies, such as a [4+1]-annulation between alkyl aryl tertiary amines and diazoesters. nih.gov This method allows for the convergent synthesis of functionalized indolines under mild conditions, potentially offering a direct route to the core structure.
Electrocatalytic Reactions: Electrosynthesis represents a sustainable and powerful tool for constructing N-heterocycles. rsc.org An electrocatalytic approach could enable the synthesis of the 7-fluoroindoline (B1367875) core by avoiding the need for chemical oxidants and transition metals, thus aligning with green chemistry principles. rsc.org
Multicomponent Reactions (MCRs): MCRs are highly valued for their ability to generate molecular complexity in a single step from simple precursors. researchgate.netrug.nlrsc.org Developing an MCR-based strategy for fluoroanilines could provide rapid access to a library of substituted indoline-2-carboxamides, which could then be converted to the corresponding ethyl esters. researchgate.netrug.nl Such methods are noted for their high atom economy and often mild reaction conditions. researchgate.net
| Methodology | Potential Advantages | Key Challenges |
| Visible Light-Driven Annulation | Mild reaction conditions, high functional group tolerance. | Substrate scope for fluorinated precursors, regioselectivity. |
| Electrocatalysis | Avoidance of chemical oxidants, high atom economy. | Control of selectivity, scalability of electrochemical setups. |
| Multicomponent Reactions | Rapid increase in complexity, operational simplicity. | Identification of suitable reaction partners, control of cyclization. |
Exploration of Uncharted Reactivity Patterns and Chemical Transformations
The unique electronic properties conferred by the fluorine atom at the C-7 position are expected to unlock novel reactivity for the indoline (B122111) scaffold. The electron-withdrawing nature of fluorine can influence the reactivity of both the benzene (B151609) and pyrrolidine (B122466) rings.
Future research should focus on:
C-H Functionalization: Direct functionalization of the indoline core's C-H bonds is a primary goal for synthetic efficiency. The fluorine substituent's influence on the regioselectivity of these reactions, particularly at the C-4, C-5, and C-6 positions, is a critical area for investigation.
Oxidative Rearrangements: Exploring the oxidation of the indoline to the corresponding 7-fluoroindole (B1333265) derivative and subsequent transformations offers a pathway to a different class of compounds.
N-Functionalization: The indoline nitrogen provides a key handle for introducing diverse substituents. Investigating advanced alkylation, arylation, and acylation reactions will be crucial for building molecular diversity.
Integration with Machine Learning and Artificial Intelligence for Compound Design and Synthesis Prediction
Retrosynthesis Prediction: AI tools can propose novel and efficient synthetic routes by analyzing vast databases of chemical reactions. cas.org This is particularly valuable for designing pathways to new molecules that have not been synthesized before. youtube.com
Property Prediction and Compound Design: Machine learning models can predict the physicochemical properties, biological activity, and potential toxicity of novel derivatives. nih.gov This allows for the in silico design and prioritization of new analogs of Ethyl 7-fluoroindoline-2-carboxylate with enhanced characteristics before committing to laboratory synthesis.
Reaction Optimization: AI can be used to predict optimal reaction conditions (e.g., catalyst, solvent, temperature), thereby reducing the experimental effort required to achieve high yields and purity. ai-dd.eu Deep learning models, for instance, have been used to predict and optimize synthesis outcomes based on analytical data from automated platforms. nih.gov
Expansion into New Application Domains (e.g., materials science, diagnostics)
While fluorinated indolines are primarily explored for medicinal applications, their unique electronic and photophysical properties suggest potential in other advanced domains. The 7-fluoroindole scaffold, a close relative of the target compound, has been investigated for such uses.
Materials Science: 7-Fluoroindole can be used to synthesize polyindoles, which are conducting polymers with applications in batteries. ossila.com Furthermore, related 7-azaindole (B17877) derivatives have been shown to be excellent blue emitters for Organic Light Emitting Diodes (OLEDs). rsc.org Future work could investigate the polymerization of this compound or its derivatives to create novel functional materials.
Diagnostics and Imaging: The inherent fluorescence of the indole (B1671886) core, potentially modulated by the fluorine atom, makes these scaffolds promising candidates for developing fluorescent probes. chemimpex.com These probes could be designed for bioimaging applications, allowing for the real-time visualization of biological processes. chemimpex.com
Addressing Green Chemistry Principles and Sustainability in Fluoroindoline Synthesis
The pharmaceutical and chemical industries are increasingly focused on sustainability. sruc.ac.ukprimescholars.com The synthesis of this compound provides an opportunity to implement green chemistry principles from the ground up.
Challenges and future directions include:
Use of Benign Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water, ethanol (B145695), or solvent-free conditions. researchgate.netrsc.org
Catalyst Efficiency: Developing novel, recyclable, and environmentally friendly catalysts to replace stoichiometric reagents that generate significant waste. sruc.ac.ukresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, a key feature of multicomponent reactions. researchgate.net
Flow Chemistry: Implementing continuous flow processes can reduce reaction times, improve safety, and minimize waste generation compared to traditional batch chemistry. researchgate.net
Advanced Bio-conjugation and Prodrug Strategies for Enhanced Biological Performance
Should this compound or its active carboxylic acid form demonstrate biological activity, prodrug and bioconjugation strategies will be essential for optimizing its therapeutic potential.
Ester-Based Prodrugs: The ethyl ester group itself can be considered a simple prodrug of the corresponding carboxylic acid, potentially improving membrane permeability. mdpi.com This can be further modified by creating different ester linkages to tune the rate of hydrolysis and drug release. ebrary.net
Amide-Based Modifications: The indoline nitrogen can be acylated to form amide prodrugs, which may offer different stability and release profiles compared to esters. mdpi.com
Targeted Delivery: For applications requiring high specificity, such as oncology, the molecule could be conjugated to targeting moieties. Advanced strategies include creating Peptide-Drug Conjugates (PDCs) or Antibody-Drug Conjugates (ADCs), which use peptides or antibodies to deliver the active compound selectively to target cells, thereby enhancing efficacy and reducing off-target toxicity.
Q & A
Q. What are the established synthetic routes for Ethyl 7-fluoroindoline-2-carboxylate, and how can reaction conditions be optimized for yield improvement?
Methodological Answer:
- Synthetic Routes : Common methods include nucleophilic substitution on 7-fluoroindoline precursors followed by esterification with ethyl chloroformate. Alternative routes involve cyclization of fluoro-substituted aniline derivatives with ethyl glyoxylate .
- Optimization : Use design of experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions. Monitor reaction progress via TLC or HPLC to identify bottlenecks .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?
Methodological Answer:
- Techniques :
- NMR : and NMR confirm fluorine positioning and ester group integrity. NMR resolves carbonyl (C=O) signals.
- IR : Validate ester C=O stretching (~1740 cm) and indoline ring vibrations.
- Ambiguities : Overlapping peaks in crowded regions (e.g., aromatic protons) require 2D NMR (COSY, HSQC). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What protocols ensure reproducibility in the synthesis of this compound, particularly regarding purification and storage?
Methodological Answer:
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Confirm purity via HPLC (>95% by area).
- Storage : Store under inert atmosphere (argon) at –20°C to prevent ester hydrolysis. Conduct stability studies using accelerated aging (40°C/75% RH) to assess degradation .
Advanced Research Questions
Q. How can researchers employ SHELX software suites for crystallographic refinement of this compound derivatives, particularly when dealing with disordered solvent molecules?
Methodological Answer:
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?
Methodological Answer:
- Benchmarking : Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with kinetic data (Arrhenius plots from variable-temperature experiments).
- Error Analysis : Scrutinize basis set selection (e.g., B3LYP/6-311+G(d,p)) and solvent models (PCM vs. SMD). Reconcile outliers via multiconfigurational calculations (CASSCF) for transition states .
Q. How can differential scanning calorimetry (DSC) and X-ray diffraction (XRD) be integrated to study polymorphic transitions in this compound under varying thermal conditions?
Methodological Answer:
Q. What methodologies are effective in elucidating the metabolic pathways of this compound using in vitro microsomal models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
